(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
Overview
Description
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine: is a click chemistry reagent containing an azide group. It is widely used in various chemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The compound is known for its high reactivity and specificity, making it a valuable tool in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is synthesized through a series of chemical reactions involving the introduction of an azide group into the molecule. The synthetic route typically involves the following steps:
Protection of Functional Groups: Protecting groups are introduced to prevent unwanted reactions during the synthesis.
Introduction of Azide Group: The azide group is introduced using reagents such as sodium azide or trimethylsilyl azide.
Deprotection: The protecting groups are removed to yield the final product
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne
Common Reagents and Conditions:
CuAAc: Copper sulfate or copper(I) bromide as catalysts, with sodium ascorbate as a reducing agent, in solvents like water or dimethyl sulfoxide (DMSO).
SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in aqueous or organic solvents
Major Products:
CuAAc: Formation of 1,2,3-triazoles.
Scientific Research Applications
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves the reactivity of its azide group. In CuAAc reactions, the azide group reacts with an alkyne in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and biological research.
Comparison with Similar Compounds
Z-L-Aha-OH: A similar compound without the dcha component, used in similar click chemistry reactions
DBCO-PEG4-NHS Ester: Another click chemistry reagent used in SPAAC reactions
BCN-PEG4-NHS Ester: Similar to DBCO-PEG4-NHS Ester, used in SPAAC reactions
Uniqueness: (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is unique due to its high reactivity and specificity in click chemistry reactions. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile and valuable in various scientific research applications .
Properties
IUPAC Name |
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXXNIKKZNJTKM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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